1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and pyridine carboxylic acids. The reaction conditions usually require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects involves binding to specific molecular targets. For instance, its antileishmanial activity is attributed to its interaction with the enzyme dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, a crucial molecule for DNA synthesis . This inhibition disrupts the replication and survival of the parasite.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar pharmacological properties.
1H-pyrazolo[3,4-b]pyridine: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1,6-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O/c1-9-6-12(14-8-18-22(5)15(14)19-9)16(23)17-7-13-10(2)20-21(4)11(13)3/h6,8H,7H2,1-5H3,(H,17,23) |
InChI Key |
RLCQTZSLEYSACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NCC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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